molecular formula C15H18Cl3NO B013017 Carpropamid CAS No. 104030-54-8

Carpropamid

Cat. No. B013017
M. Wt: 334.7 g/mol
InChI Key: RXDMAYSSBPYBFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Carpropamid synthesis involves complex chemical processes that have been refined over time. Notable methods include the concise total synthesis of (+)-carpamic acid, a key component of Carpropamid, through an efficient enantioselective synthesis involving a cross-metathesis (CM) reaction followed by cyclizing reductive amination to form the piperidine ring (Randl & Blechert, 2004). Other approaches include the synthesis from (+)-alanine, employing intramolecular and reductive amination of acyclic amino ketone as key steps (Masuda, Tashiro, & Mori, 2006), and modifications to the amine part of carpropamid, demonstrating the versatility in synthesizing its components for enhanced activity (Kagabu et al., 2007).

Molecular Structure Analysis

The molecular structure of Carpropamid is characterized by its piperidine ring, which is crucial for its biological activity. The synthesis processes often focus on constructing this ring with high enantioselectivity and efficiency, indicating the importance of this structural feature in the compound’s fungicidal action. The structural analyses through synthetic methods highlight the compound's complexity and the synthetic ingenuity required to assemble it.

Chemical Reactions and Properties

Carpropamid undergoes various chemical reactions, including cross-metathesis and cyclizing reductive amination, to achieve its active form. The compound's ability to inhibit the growth of Magnaporthe grisea is attributed to its specific chemical structure, which interacts with the fungal cells to inhibit vital processes. The resistance mechanism involves a mutation in the fungus, indicating that Carpropamid’s action is highly specific to its target (Takagaki et al., 2004).

Physical Properties Analysis

The physical properties of Carpropamid, such as solubility, stability, and distribution in the plant tissue, play a significant role in its effectiveness as a fungicide. Studies on its uptake and translocation in rice have shown that Carpropamid is readily absorbed and translocated to different parts of the plant, contributing to its efficacy in controlling rice blast disease (Rohilla, Singh, & Singh, 2001).

Scientific Research Applications

  • Inhibition of Fungal Melanin Biosynthesis : Carpropamid acts as a tight-binding inhibitor of scytalone dehydratase, an enzyme crucial in fungal melanin biosynthesis in Pyricularia oryzae, which causes rice blast disease (Nakasako et al., 1998). It inhibits pigmentation in Pyricularia oryzae and Verticillium dahliae by hindering the dehydration of scytalone and vermelone in the melanin biosynthesis pathway (Kurahashi et al., 1998).

  • Enhancement of Plant Defense Mechanisms : Carpropamid can enhance the accumulation of phytoalexins, momilactone A and sakuranetin, in rice leaves during rice blast infection. This suggests a dual mode of action - inhibiting melanin biosynthesis and enhancing plant defense responses (Araki & Kurahashi, 1999).

  • Control of Various Plant Diseases : Modified variants of Carpropamid with halo-substituted thiophenylethyl have shown efficacy in controlling gray mold, downy mildew, and leaf rust on cucumber and wheat (Kagabu et al., 2009).

  • Effect on Fungal Melanization and Infection : Carpropamid inhibits appressorial and colonial melanization in Colletotrichum lagenarium, responsible for rice blast, thereby affecting the infection process (Tsuji et al., 1997).

  • Reducing Secondary Infection : It also hinders spore liberation in Pyricularia, thus reducing secondary infection in rice (Kurahashi et al., 1999).

  • Chemical Structure and Efficacy : The active component of Carpropamid is identified as (1S,3R)-N-[(R)-1-(4-chlorophenyl)ethyl]-2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxamide (Koketsu et al., 1999).

  • Soil Interaction : In terms of environmental interaction, Carpropamid exhibits high adsorption in soil and is desorbed in about 22-26% of the adsorbed volume over four desorption cycles (Shabeer & Gupta, 2011).

  • Mechanism of Resistance : Resistance to Carpropamid in rice blast fungus is linked to the Val75Met mutation in scytalone dehydratase, its primary target (Yamada et al., 2004).

  • Uptake and Translocation in Plants : Carpropamid is readily absorbed and translocated throughout rice seedlings, acting as an anti-penetrant against fungi (Rohilla et al., 2001).

Future Directions

: The Merck Index Online

properties

IUPAC Name

2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDMAYSSBPYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057922
Record name Carpropamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carpropamid

CAS RN

104030-54-8
Record name Carpropamid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104030-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carpropamid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carpropamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
929
Citations
Y Kurahashi, S Sakawa, T Kimboraund… - A New Fungic. Rice Blast …, 1997 - jlc.jst.go.jp
… carpropamid changed in colony colour and the compound was supposed to affect fungal melanin biosynthesis. As the chemical structure of carpropamid … treatment with carpropamid, the …
Number of citations: 85 jlc.jst.go.jp
G Tsuji, T Takeda, I Furusawa, O Horino… - Pesticide Biochemistry …, 1997 - Elsevier
… by carpropamid. Accumulation of melanin intermediates, scytalone, was also shown in the culture medium containing carpropamid. … was inhibited by carpropamid in thein vitroreaction. …
M Thieron, R Pontzen, Y Kurahashi - … -BAYER-ENGLISH EDITION, 1998 - researchgate.net
The rice blast disease is caused by the fungus Pyricularia oryzae Cav.(teleomorph Magnaporthe grisea). The infection starts from spores containing 3 cells. If enough moisture is present…
Number of citations: 19 www.researchgate.net
M Takagaki, K Kaku, S Watanabe… - Pest management …, 2004 - Wiley Online Library
… the same sensitivities to carpropamid as those extracted … carpropamid‐resistant strains, and strongly suggests that the V75M mutation confers resistance of these strains to carpropamid. …
本山高幸, 今西欣也, 金原太郎, 倉橋良雄… - Journal of Pesticide …, 1998 - jlc.jst.go.jp
… Thus, the target of carpropamid was presumed to be scytalone dehydratase (SDH), but no … by carpropamid has been shown so far. We present here evidences that carpropamid directly …
Number of citations: 37 jlc.jst.go.jp
R Rohilla, US Singh, RL Singh - Pest Management Science …, 2001 - Wiley Online Library
… Translocation of the antiblast compound, carpropamid, was investigated in rice using [ 14 C]carpropamid. When applied to the seed, carpropamid was not only readily absorbed but was …
H Lee, H Choi, E Kim, YD Lee… - The Korean Journal of …, 2015 - koreascience.kr
This study was performed to establish a single residue analytical method for determining fungicide carpropamid residues in various agricultural commodities. Korean cabbage, apple, …
Number of citations: 2 koreascience.kr
R PONTZEN - Journal of pesticide science, 1998 - jlc.jst.go.jp
… in the culture treated with l0ug/ml of carpropamid, while 2-hydroxyjuglone was not detected … was inhibited by carpropamid. These results suggest that carpropamid inhibits dehydration …
Number of citations: 45 jlc.jst.go.jp
TPA Shabeer, S Gupta - Toxicological & Environmental Chemistry, 2011 - Taylor & Francis
… About 22–26% of the adsorbed carpropamid was desorbed in … No residues of carpropamid were detected in leachate in any of … The leaching behavior of carpropamid with formulation …
倉橋良雄, 坂和慎二, 金原太郎, 田中桂子… - Journal of Pesticide …, 1997 - jlc.jst.go.jp
… carpropamid changed in colony colour and the compound was supposed to affect fungal melanin biosynthesis. As the chemical structure of carpropamid … treatment with carpropamid, the …
Number of citations: 0 jlc.jst.go.jp

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